Phenol-d

説明

Scope and Significance of Phenol-d in Contemporary Chemical Investigations

This compound, specifically referring to phenol (B47542) with deuterium (B1214612) substitution, is a key deuterated compound utilized in various chemical investigations. Depending on the synthesis method, deuterium can be incorporated at different positions, such as the hydroxyl group (C₆H₅OD, often referred to as Phenol-d1) or on the aromatic ring (e.g., this compound₅ or this compound₆ where all aromatic hydrogens and potentially the hydroxyl hydrogen are replaced by deuterium). Phenol-d1 has a PubChem CID of 12205409 fishersci.atnih.gov, while Phenol-d6 (B82959) (C₆D₅OD) has a PubChem CID of 135026901 isotope.comisotope.com. The non-deuterated phenol (C₆H₅OH) has a PubChem CID of 996. nih.govwikipedia.org

The significance of this compound stems from its utility in studies involving hydrogen bonding, proton exchange processes, and reaction mechanisms where the phenolic proton or aromatic hydrogens are involved. For instance, studying the hydrogen-deuterium exchange in phenol provides insights into its acidity and reactivity. wikipedia.orgstackexchange.com When phenol is added to deuterated water (D₂O), a hydrogen-deuterium exchange is observed, primarily affecting the hydroxyl group, indicating rapid exchange of the acidic proton with water. wikipedia.org

In mechanistic studies, deuterated phenols can be used to investigate reactions involving hydrogen abstraction from the hydroxyl group or electrophilic substitution on the aromatic ring. The kinetic isotope effect observed with deuterated phenols can provide evidence for the involvement of the O-H bond cleavage in the rate-determining step of a reaction, such as in radical reactions. cdnsciencepub.com

Furthermore, deuterated phenols serve as valuable internal standards in analytical techniques like mass spectrometry for the accurate quantification of phenol in various matrices. ontosight.ai Their altered spectroscopic properties also make them useful in NMR studies for peak assignment and conformational analysis of phenolic compounds. ontosight.aiontosight.ai The ability to selectively deuterate different positions of the phenol molecule allows for detailed investigations into the specific roles of different hydrogen atoms in chemical and biological processes. stackexchange.comresearchgate.net

Table 1: Properties of Phenol and Deuterated Phenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Phenol | C₆H₅OH | 94.113 wikipedia.org | 996 nih.govwikipedia.org |

| Phenol-d1 | C₆H₅DO | 95.12 fishersci.at | 12205409 fishersci.atnih.gov |

| Phenol-d6 | C₆D₅OD | 100.15 isotope.comisotope.com | 135026901 isotope.comisotope.com |

Table 2: Applications of Deuterated Phenols in Research

| Application Area | Specific Use of Deuterated Phenols | Relevant Techniques |

| Mechanistic Studies | Investigating kinetic isotope effects, elucidating reaction pathways | Reaction Kinetics, Isotopic Labeling numberanalytics.com |

| Spectroscopic Studies | Internal standards for quantification, spectral simplification | Mass Spectrometry ontosight.aiontosight.ai, NMR Spectroscopy nih.govsigmaaldrich.comontosight.aiontosight.ai |

| Hydrogen Exchange Studies | Studying acidity and reactivity of the hydroxyl group | NMR Spectroscopy wikipedia.orgstackexchange.com |

| Synthetic Chemistry | Building blocks for synthesis of other deuterated compounds | Organic Synthesis isotope.comisotope.com |

The use of this compound in these areas highlights the broader importance of isotopic labeling in advancing our understanding of chemical systems at a fundamental level. The ability to selectively introduce deuterium allows for precise probing of molecular behavior, reaction mechanisms, and analytical quantification, making deuterated phenols indispensable tools in modern chemical research.

Structure

2D Structure

3D Structure

特性

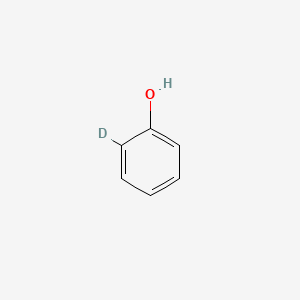

IUPAC Name |

2-deuteriophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-QYKNYGDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for Phenol D

Regiospecific Deuteration Techniques for Phenol-d and its Derivatives

Regiospecific deuteration aims to introduce deuterium (B1214612) at defined positions on the phenol (B47542) ring or the hydroxyl group. Hydrogen-deuterium exchange reactions are a common approach for achieving this. For instance, the hydroxyl group hydrogen in phenol readily undergoes exchange with deuterium in deuterated water (D₂O), resulting in C₆H₅OD. wikipedia.org This exchange is significantly faster than the exchange of hydrogen atoms on the aromatic ring due to the difference in their chemical environments. wikipedia.org

Deuteration of the aromatic ring typically requires more forcing conditions or the use of catalysts. Acid-catalyzed H-D exchange in the presence of D₂O is a general method for deuterating aromatic compounds. researchgate.net For phenols, which are electron-rich aromatic nuclei, efficient deuteration can be achieved under mild conditions using a Pt/C catalyst in a D₂O-H₂ system. oup.com This method has been shown to fully deuterate phenol even at room temperature. oup.com Substituted phenols can also be regiospecifically deuterated using this approach. For example, 2-n-propylphenol was regioselectively deuterated at the C1, C2, and C3 positions of the aromatic ring at room temperature using this method. oup.com The efficiency of H-D exchange can be enhanced at higher reaction temperatures. oup.com

Another strategy for preparing deuterated phenols involves O-demethylation of deuterium-labeled anisoles under strongly basic conditions in DMSO-d₆. This method can convert methyl or dimethyl groups into CD₃ or di-CD₃ derivatives on the anisole (B1667542) precursor, which are then carried through to the phenol product after demethylation. nih.gov

Flow synthesis methods using microwave reactors have also been explored for the production of deuterated aromatic compounds, including phenol derivatives. tn-sanso.co.jp This approach can offer higher reaction efficiency and throughput compared to conventional batch synthesis methods. tn-sanso.co.jp

Approaches for Carbon Isotopic Labeling in Phenol Ring Systems

Carbon isotopic labeling of phenol involves replacing one or more ¹²C atoms with ¹³C or ¹⁴C isotopes within the aromatic ring. This is particularly useful for applications such as metabolic studies, reaction mechanism elucidation, and quantitative analysis using techniques like mass spectrometry and NMR spectroscopy. wikipedia.orgntnu.nonih.gov

Traditional methods for incorporating carbon isotopes often introduce the isotope early in the synthesis, requiring multiple subsequent steps to assemble the final labeled molecule. researchgate.net More recent approaches aim for late-stage isotopic incorporation into the core aromatic structure. One such method involves the synthesis of phenols from a 1,5-dibromo-1,4-pentadiene precursor. chemrxiv.org This precursor undergoes lithium-halogen exchange followed by a formal [5+1] cyclization upon treatment with carbonate esters, forming the phenol product. chemrxiv.org This strategy allows for the fast incorporation of carbon isotopes into the ipso carbon of phenols using ¹³C-labeled dibenzyl carbonate as a synthon. chemrxiv.orguchicago.edu This method has been used to prepare various 1-¹³C labeled phenols with high isotopic enrichment (greater than 97% as measured by quantitative ¹³C-NMR). uchicago.educhemrxiv.org Proof-of-concept for labeling with ¹⁴C and ¹¹C using this approach has also been demonstrated, including synthesis directly from ¹⁴C sources or cyclotron-produced [¹¹C]CO₂. chemrxiv.orguchicago.educhemrxiv.org

Another route to carbon-labeled phenols involves starting from commercially available ¹³C-labeled phenols and utilizing reactions such as the Houben-Hoesch reaction followed by a modified haloform reaction to synthesize labeled derivatives like parabens. nih.gov This two-step procedure allows for the regioselective placement of ¹³C atoms in the aromatic ring. nih.gov

For protein studies, specific carbon isotopic labeling strategies for aromatic amino acid residues (like tyrosine and phenylalanine, which contain phenol moieties) have been developed for use in NMR spectroscopy. nih.govuni-frankfurt.de These strategies often involve the use of labeled precursors like [4-¹³C]-erythrose and deuterated pyruvate (B1213749) in cell growth media to achieve site-specific ¹³C-¹H enrichment in an otherwise perdeuterated protein background. nih.gov

Assessment of Isotopic Purity and Enrichment in Synthesized this compound Compounds

Determining the isotopic purity and enrichment level of labeled compounds like this compound is crucial for ensuring the accuracy of experiments and applications in which they are used. rsc.orgrsc.orgnih.gov Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most common. wikipedia.orgomicronbio.comiaea.org

NMR spectroscopy can confirm the structural integrity and the positions of labeled atoms. rsc.orgrsc.org Quantitative NMR can also provide insights into the relative percent isotopic purity. rsc.orgomicronbio.com For deuterium labeling, ¹H NMR signal integration can be used to monitor the kinetics and degree of deuterium incorporation. researchgate.net

Mass spectrometry detects the difference in mass due to isotopic substitution. wikipedia.org High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-ESI-HR-MS or UPLC-HRMS), is a powerful tool for determining isotopic enrichment by analyzing the relative abundance of H/D isotopolog ions. rsc.orgrsc.orgnih.govresearchgate.net This approach allows for the calculation of isotopic purity and can detect the presence of partially labeled or unlabeled impurities. rsc.orgrsc.orgnih.gov ESI-HRMS/MS can provide further information on the deuterium-labeled positions through fragmentation analysis. nih.govresearchgate.net Compound-specific isotope analysis (CSIA) via gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is another technique used for analyzing carbon and hydrogen stable isotope ratios in phenolic compounds, often requiring an enrichment step like dispersive liquid-liquid microextraction (DLLME) prior to analysis due to the sensitivity of IRMS. rsc.orgacs.org

Advanced Spectroscopic Characterization of Phenol D Systems

Vibrational Spectroscopy of Deuterated Phenols

Vibrational spectroscopy, particularly Infrared (IR) absorption, is a powerful tool for investigating the structure, interactions, and dynamics of deuterated phenols and their complexes.

Infrared (IR) Absorption Studies of Phenol-d and its Complexes

IR spectroscopy has been extensively used to study this compound, both in isolation and in complexes. Studies involving matrix-isolated phenol (B47542) and its ring-perdeuterated isotopologue, this compound₅, in low-temperature argon matrices have utilized IR spectroscopy to characterize these species aip.orgresearchgate.netnih.govosti.gov. In these studies, photochemical transformations induced by tunable UV laser light were monitored by IR spectroscopy, allowing for the identification of photoproducts aip.orgresearchgate.netnih.govosti.gov.

The IR absorption spectra of this compound (specifically phenol-d1, C₆H₅OD) have been examined in various solvents, such as chloroform (B151607) and mixtures with acetone (B3395972) researchgate.net. These studies reveal distinct absorption bands related to the O-D stretch vibration, which are sensitive to hydrogen bonding interactions researchgate.netresearchgate.net. For instance, in chloroform, two O-D stretch absorption bands were observed: a narrow band at 2650 cm⁻¹ attributed to monomeric this compound molecules and a broad band at 2500 cm⁻¹ indicative of clusters of hydrogen-bonded phenol molecules researchgate.net. The formation of complexes, such as those with benzene (B151609), also affects the O-D stretch frequency, as seen in FT-IR absorption spectra of phenol-OD in CCl₄ and benzene researchgate.net.

General IR characteristics of phenols include an O-H stretch typically appearing around 3500 cm⁻¹ (for non-deuterated phenol), with the exact position and breadth dependent on hydrogen bonding libretexts.orgadichemistry.comlibretexts.org. Aromatic C=C stretching vibrations are also observed in the 1500-1600 cm⁻¹ range libretexts.orgadichemistry.com. For phenol-OD, the O-D stretching vibration is expected at lower frequencies compared to the O-H stretch due to the increased mass of deuterium (B1214612).

Analysis of O-D and C-D Stretching Vibrations in this compound

Detailed analysis of the O-D and C-D stretching vibrations in this compound provides insights into bond strengths and molecular environment. Near-infrared spectra of phenol-OD in carbon tetrachloride have been studied, focusing on the v(OD) and v(CH) stretching vibrations nih.gov. This research investigated the bandwidth of these vibrations, noting an increase with the vibrational quantum number for both v(OH) and v(OD) stretches nih.gov. The anharmonicity of the v(CH) vibrations in phenol-OD was found to range between 51 and 72 cm⁻¹ nih.gov.

In IR absorption studies of this compound in chloroform, the O-D stretch fundamental vibration was observed, with distinct bands for monomeric and hydrogen-bonded species researchgate.net. The narrow band at 2650 cm⁻¹ corresponds to the O-D stretch of free this compound, while the broader band at 2500 cm⁻¹ is associated with hydrogen-bonded this compound researchgate.net. FT-IR spectra of phenol-OD in different solvents like CCl₄ and benzene also show the O-D stretch, highlighting shifts in frequency upon complexation researchgate.net. For ring-deuterated phenol (this compound₅), IR spectra would show characteristic C-D stretching vibrations in addition to the O-H stretch (if the hydroxyl group is not deuterated) or O-D stretch (if it is also deuterated) aip.orgresearchgate.netnih.govosti.gov.

Ultraviolet (UV) and Tunable Laser-Induced Photochemistry of Matrix-Isolated this compound

The photochemistry of matrix-isolated phenol and its isotopologues, including this compound₅, has been investigated using UV and tunable laser techniques coupled with IR spectroscopy for product analysis aip.orgresearchgate.netnih.govosti.govacs.org. Monomers of phenol and this compound₅ isolated in low-temperature argon matrices (at 15 K) were subjected to irradiation with tunable UV laser light aip.orgresearchgate.netnih.govosti.gov.

The primary photochemical process observed upon UV excitation of matrix-isolated phenol is the detachment of an H-atom from the O-H group, leading to the formation of the phenoxyl radical aip.orgresearchgate.netnih.govosti.gov. For this compound, this would involve the detachment of a D atom from the O-D group. Secondary photoproducts identified through IR spectroscopy include 2,5-cyclohexadienone (B8749443) and spectral indications of other species like the Dewar isomer and open-ring ketene (B1206846) aip.orgresearchgate.netnih.govosti.gov. The use of a narrowband tunable laser source allows for the exploration of different reaction pathways depending on the excitation wavelength aip.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for this compound

NMR spectroscopy, particularly ²H NMR and ¹H NMR, provides valuable information about the molecular dynamics, reorientation, hydrogen bonding, and conformational analysis of deuterated phenol systems.

Deuterium NMR (²H NMR) for Molecular Dynamics and Reorientation Studies

Solid-state deuterium NMR spectroscopy is a powerful technique for studying molecular dynamics and reorientation in solid and semi-solid systems containing deuterium labels sfasu.edusfasu.edumdpi.comnih.gov. This technique is sensitive to the molecular motion of the deuterated moiety, with the line shape and width of the ²H NMR spectrum providing detailed information mdpi.comnih.gov.

²H NMR has been applied to study the dynamics of deuterated phenol, such as d₅-phenol (this compound₅), in various matrices like white portland cement and nylon 6 sfasu.edusfasu.eduacs.org. In studies of d₅-phenol in white portland cement, ²H NMR was used to monitor molecular reorientations and assess the interaction between phenol and the cement matrix sfasu.edusfasu.edu. Line shape analysis can distinguish different reorientation modes, such as 180° phenyl ring flips, and reorientation rates can be measured over a wide range sfasu.edunih.gov. For d₅-phenol in white portland cement, the maximum activation energy for the 180° ring flip process was determined to be 5.5 kcal/mol sfasu.edusfasu.edu. This technique helped show that phenol was mainly dissolved in pore waters and poorly immobilized by the cement sfasu.edusfasu.edu.

In the case of this compound₅ plasticized nylon 6, ²H NMR was used to investigate the deformation behavior and the environment of the this compound₅ molecules in the amorphous regions acs.org. The quadrupolar splitting in the ²H NMR spectra varied linearly with strain, indicating that the orientation of this compound₅ molecules was a function of strain acs.org. The line width provided information about the translational motion and confinement of the this compound₅ molecules within the matrix acs.org. ²H NMR is particularly useful because the natural abundance of deuterium is low, allowing for selective observation of deuterated parts of a molecule mdpi.com.

Proton NMR (¹H NMR) for Hydrogen Bonding and Conformational Analysis in Deuterated Phenol Systems

Proton NMR (¹H NMR) can complement ²H NMR studies and provide information on hydrogen bonding and conformational aspects in deuterated phenol systems, particularly by observing the remaining proton signals and how they are affected by deuteration and interactions.

For non-deuterated phenol, ¹H NMR shows signals for the aromatic protons and the hydroxyl proton libretexts.orgnist.gov. The aromatic protons typically appear in the 7-8 ppm region, showing splitting patterns characteristic of a monosubstituted benzene ring libretexts.orgdocbrown.info. The hydroxyl proton signal is usually observed as a broad singlet, typically in the region of 3 to 8 ppm, and its position can be sensitive to hydrogen bonding libretexts.orglibretexts.orgdocbrown.info.

In deuterated phenol systems, ¹H NMR can be used to study the remaining protons. For example, in this compound₁ (C₆H₅OD), the hydroxyl proton signal is absent, simplifying the spectrum and allowing for clearer observation of the aromatic protons. Studies involving phenol in D₂O demonstrate the exchange of the hydroxyl proton with deuterium, leading to the disappearance or reduction in intensity of the O-H signal in the ¹H NMR spectrum, which is a method to identify this resonance docbrown.inforsc.orgresearchgate.net. At higher temperatures and longer reaction times in D₂O, ring hydrogens (particularly at ortho and para positions) can also be replaced by deuterons, leading to changes in the aromatic region of the ¹H NMR spectrum researchgate.net. This isotopic exchange can be monitored by ¹H NMR to study the lability of different hydrogen atoms in phenol under various conditions researchgate.net.

While direct examples of using ¹H NMR specifically for conformational analysis in deuterated phenol systems were not prominently found in the provided snippets, the principles of ¹H NMR, including chemical shifts and coupling constants of the remaining protons, can be applied to infer conformational preferences and the influence of hydrogen bonding in such systems, building upon the understanding gained from studies of non-deuterated phenols libretexts.orgnist.govdocbrown.info.

Data Tables:

Based on the search results, specific quantitative data for creating detailed, interactive tables is limited to a few examples of vibrational frequencies and activation energies. However, we can summarize some key findings:

| Spectroscopic Technique | Observation | This compound System / Matrix | Key Finding / Value | Source |

| IR Spectroscopy | O-D stretch (monomeric) | This compound in Chloroform | ~2650 cm⁻¹ | researchgate.net |

| IR Spectroscopy | O-D stretch (hydrogen-bonded) | This compound in Chloroform | ~2500 cm⁻¹ | researchgate.net |

| IR Spectroscopy | Anharmonicity of v(CH) | Phenol-OD in CCl₄ | 51-72 cm⁻¹ | nih.gov |

| ²H NMR | Maximum activation energy for 180° ring flip | d₅-Phenol in White Portland Cement | ~5.5 kcal/mol | sfasu.edusfasu.edu |

| ¹H NMR | Aromatic proton chemical shifts (general for phenols) | Phenols | 7-8 ppm | libretexts.orgdocbrown.info |

| ¹H NMR | Hydroxyl proton chemical shift (general for phenols, sensitive to H-bonding) | Phenols | 3-8 ppm (broad singlet) | libretexts.orglibretexts.orgdocbrown.info |

Theoretical NMR Chemical Shift Prediction and Spectral Interpretation for this compound Analogues

Theoretical prediction and accurate interpretation of Nuclear Magnetic Resonance (NMR) spectra are crucial for the characterization of deuterated phenol systems, often referred to as this compound analogues. These computational approaches complement experimental NMR data, providing insights into molecular structure, dynamics, and interactions, particularly hydrogen bonding mdpi.comnih.govnih.govresearchgate.net. Density Functional Theory (DFT) is a widely employed computational method for predicting NMR chemical shifts mdpi.comnih.govmdpi.com. The Gauge-Independent Atomic Orbital (GIAO) method, in conjunction with DFT, is commonly used for calculating nuclear shielding constants, which are then converted to chemical shifts relative to a standard like Tetramethylsilane (TMS) nih.govacs.org.

The theoretical prediction of NMR chemical shifts for this compound analogues involves calculating the shielding tensors for each nucleus (¹H, ¹³C, ²H) in the molecule. These calculations are sensitive to the molecular geometry, conformational flexibility, and environmental effects, such as solvation and hydrogen bonding mdpi.comnih.govnih.govresearchgate.net. Studies have shown that accurate ¹H chemical shifts, particularly for the hydroxyl proton, can be calculated using a combination of DFT and consideration of discrete solute-solvent interactions mdpi.com. The choice of DFT functional and basis set significantly impacts the accuracy of the predicted shifts nih.govmdpi.com. For instance, combinations like DFT/B3LYP/6-311++G(2d,p) have been used for accurate ¹H chemical shift calculations of OH groups mdpi.com.

The interpretation of NMR spectra for this compound analogues is influenced by the position and extent of deuterium labeling. In ¹H NMR spectroscopy, the presence of deuterium at a specific position removes the signal for the proton at that site and also eliminates coupling to adjacent protons that were coupled to the deuterated position libretexts.orglibretexts.orghw.ac.uk. This simplifies the ¹H NMR spectrum, aiding in signal assignment libretexts.orglibretexts.org. For example, in the ¹H NMR spectrum of phenol, the hydroxyl proton signal can be identified by performing a D₂O shake experiment, where the acidic proton is exchanged with deuterium, causing the signal to disappear libretexts.orglibretexts.org.

Deuterium (²H) NMR spectroscopy provides direct information about the deuterated positions. The spectral interpretation in ²H NMR focuses on line shapes and chemical shifts, which are sensitive to molecular motion and environment. Solid-state deuterium NMR of d5-phenol, for instance, has been used to assess molecular mobility and reorientation processes, such as 180° ring flips sfasu.edu. The line shape in ²H NMR is determined by the deuterium quadrupolar interaction, which is averaged by molecular motion. Different motional regimes (e.g., fast exchange, restricted motion) result in distinct line shapes sfasu.edu.

Theoretical calculations can also predict deuterium quadrupole coupling constants and asymmetry parameters, which are essential for simulating ²H NMR spectra and understanding molecular dynamics in deuterated systems sfasu.edu. Furthermore, deuterium isotope effects on chemical shifts can provide valuable information about hydrogen bonding and other interactions acs.org. Theoretical studies have investigated deuterium equilibrium isotope effects (EIEs) on chemical shifts, particularly in systems involving intra- and intermolecular hydrogen bonds acs.org.

While specific comprehensive data tables comparing theoretical and experimental NMR chemical shifts for a wide range of this compound analogues were not extensively detailed in the search results, the principles and methods for such calculations and interpretations are well-established. The accuracy of theoretical predictions is continuously being improved through the development of better computational methods and basis sets nih.govmdpi.com.

The interpretation of NMR spectra of this compound analogues often involves analyzing the remaining ¹H signals, their integration, and splitting patterns, as well as the direct information obtained from ²H NMR. Computational predictions serve as a powerful tool to support experimental assignments and to gain deeper insights into the electronic structure and dynamics of these isotopically labeled compounds mdpi.comnih.gov.

Kinetic and Mechanistic Investigations Utilizing Deuterated Phenols

Kinetic Isotope Effects (KIE) in Phenol-d Mediated Reactions

Kinetic isotope effects (KIEs) arise from the difference in reaction rates between molecules containing lighter isotopes (e.g., ¹H or ¹²C) and those containing heavier isotopes (e.g., ²H or ¹³C). These effects are particularly pronounced when the isotopic substitution occurs at a bond that is broken or formed in the rate-determining step of a reaction (primary KIE) or at a nearby bond (secondary KIE). Deuterated phenols are widely used to investigate various reaction types, providing critical insights into bond activation and transfer processes.

O-H/O-D Kinetic Isotope Effects in Oxidation and Radical Reactions

The O-H bond in phenols is a key site for activation in many oxidation and radical reactions. Substituting the hydrogen atom with deuterium (B1214612) (forming the O-D bond in phenol-d1) leads to a significant change in vibrational frequencies, particularly the zero-point energy. This difference manifests as an O-H/O-D KIE, which can indicate whether the O-H bond cleavage is involved in the rate-limiting step.

Studies on the oxidation of substituted phenols by various oxidants have frequently employed deuteration at the hydroxyl group. For instance, the oxidation of para-substituted 2,6-di-tert-butylphenols (DTBPs) by a cupric-superoxo complex showed significant deuterium kinetic isotope effects, indicating that the reaction mechanism involves rate-limiting hydrogen atom transfer (HAT). acs.orgnih.gov A primary KIE of 11 was observed for the oxidation of p-OMe-DTBP, while a KIE of 4.2 was found for p-Me-DTBP, supporting the O-H activation as the rate-limiting event. acs.org

In radical reactions, such as the inhibition of autoxidation, phenols act as antioxidants by scavenging peroxyl radicals through hydrogen atom abstraction from the phenolic O-H group. Deuterium isotope effects have been measured for these reactions. For example, the inhibition of styrene (B11656) autoxidation by 2,6-di-tert-butyl-4-methylphenol (BMP) showed deuterium isotope effects ranging from 7.1 to 10.6, strongly supporting the abstraction of the phenolic hydrogen by peroxyl radicals as the rate-determining step. cdnsciencepub.com

| Phenol (B47542) Derivative (Deuterated Position) | Reaction Type | Oxidant/Radical | Observed KIE (kH/kD) | Mechanistic Insight | Source |

|---|---|---|---|---|---|

| p-OMe-DTBP (O-D) | Oxidation | Cupric-superoxo complex | 11 | Rate-limiting O-H activation (HAT) | acs.org |

| p-Me-DTBP (O-D) | Oxidation | Cupric-superoxo complex | 4.2 | Rate-limiting O-H activation (HAT) | acs.org |

| 2,6-di-tert-butyl-4-methylphenol (O-D) | Inhibition of styrene autoxidation | Peroxyl radicals | 7.1 - 10.6 | Rate-determining phenolic H abstraction | cdnsciencepub.com |

| 3,4,5-trimethylphenol-2,6-d2-ol-d (O-D) | Oxidative coupling | Not specified | 1.14 | Lower than typical HAT reactions | researchgate.net |

Deuterium Isotope Effects in Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) reactions involve the concerted or stepwise transfer of an electron and a proton. Phenols are common participants in PCET reactions, where the phenolic proton is transferred along with an electron. Deuterium isotope effects are crucial for distinguishing between concerted and stepwise PCET pathways and for identifying the rate-limiting step.

A deuterium isotope effect is generally expected in PCET reactions involving a phenolic proton. researchgate.net Studies on the dynamic quenching of a porphyrin by a deuterated phenol analog showed a significant H/D KIE (> 1), suggesting a concerted PCET mechanism. researchgate.net In a phenol–pyrrolidino rsc.orgfullerene system, a H/D KIE of 3.0 was observed for the excited-state quenching via PCET, consistent with a concerted mechanism where proton migration is involved in the rate-determining step. nih.gov

While concerted PCET often exhibits substantial KIEs, stepwise mechanisms can show different isotopic effects depending on the rate-limiting step. For example, in a Photosystem II-inspired complex containing a phenol, oxidation of the phenol by Ru(III) proceeded via a stepwise electron transfer followed by proton transfer (ET-PT) with a KIE of 0.99 ± 0.03, close to 1, indicating that the initial electron transfer step was rate-limiting and the O-H bond cleavage was not. researchgate.net However, the subsequent reduction of the phenoxyl radical in the same system showed an inverse KIE of 0.55, attributed to differences in vibronic states between the protonated and deuterated species in a concerted process. researchgate.net The oxidation of phenols by Cu₂O₂ complexes has also been shown to proceed via a PCET mechanism, supported by deuterium isotope effects. researchgate.net

| Phenol System | Reaction Type (PCET) | Observed KIE (kH/kD) | Mechanistic Insight | Source |

|---|---|---|---|---|

| Porphyrin quenching by deuterated phenol | Dynamic quenching (PCET) | > 1 (significant) | Concerted PCET | researchgate.net |

| Phenol–pyrrolidino rsc.orgfullerene | Excited-state quenching (PCET) | 3.0 | Concerted PCET, proton involved in rate-determining step | nih.gov |

| PSII-inspired complex (phenol oxidation) | Stepwise ET-PT | 0.99 ± 0.03 | Stepwise ET-PT, ET is rate-limiting | researchgate.net |

| PSII-inspired complex (phenoxyl reduction) | Concerted reduction of phenoxyl | 0.55 (inverse) | Concerted PCET, vibronic effects | researchgate.net |

| Phenols with Cu₂O₂ complexes | Oxidation | Significant DIE | PCET mechanism | researchgate.net |

Carbon Isotope Effects in Phenol-Related Chemical Transformations

Beyond the hydroxyl group, isotopic substitution on the carbon skeleton of phenols can also provide valuable mechanistic information, particularly through carbon kinetic isotope effects (¹²C/¹³C KIEs). These effects are typically smaller than primary hydrogen/deuterium KIEs but can still offer insights into bond breaking and formation involving carbon atoms in the rate-limiting step.

Compound-specific stable carbon isotope analysis (CSIA) is a technique used to study the transformation mechanisms of organic compounds, including phenols, in environmental and biological systems. By measuring the subtle changes in the ¹³C/¹²C ratio during a reaction, apparent kinetic isotope effects (AKIEs) can be determined, shedding light on the reaction pathways.

Studies on the microbial degradation of phenolic compounds in soil have utilized CSIA to investigate different degradation pathways. acs.org Apparent kinetic isotope effects for carbon have been reported for processes like aerobic ring hydroxylation, anoxic side chain hydroxylation, and anoxic fumarate (B1241708) addition to phenols. acs.org For the biodegradation of tyrosol (a phenolic compound), an estimated carbon AKIE of 1.00 ± 0.02 was observed, while photodegradation showed an AKIE of 1.02 ± 0.02, although these values were subject to measurement uncertainties. acs.org Anaerobic degradation of p-cresol (B1678582) also showed a small inverse carbon isotopic fractionation (AKIEc = 1.0063 ± 0.0004) alongside a significant hydrogen isotopic fractionation. arxiv.org

Carbon KIEs have also been investigated in atmospheric chemistry, particularly in the formation of phenolic compounds from the photooxidation of aromatic hydrocarbons like toluene (B28343). nih.govbgu.ac.il Analysis of the carbon isotope ratios of phenolic products, such as methylnitrophenols and methylnitrocatechols, revealed isotopic depletion compared to the starting material, suggesting that the various reaction steps involved in their formation have different carbon KIEs. nih.govbgu.ac.il Comparing observed isotope ratios with predicted values based on proposed mechanisms helps to constrain possible production pathways. bgu.ac.il

| Phenolic Compound | Transformation Process | Isotope Analyzed | Apparent KIE | Mechanistic Insight | Source |

|---|---|---|---|---|---|

| Tyrosol | Biodegradation | Carbon | 1.00 ± 0.02 | Insights into degradation pathways | acs.org |

| Tyrosol | Photodegradation | Carbon | 1.02 ± 0.02 | Insights into degradation pathways | acs.org |

| p-Cresol | Anaerobic degradation | Carbon | 1.0063 ± 0.0004 | Insights into degradation pathways | arxiv.org |

| Phenolic products from toluene photooxidation | Photooxidation of toluene | Carbon | Varied (isotopic depletion observed) | Constraining production pathways based on KIEs | nih.govbgu.ac.il |

Isotope Effects in Excited-State Dissociation and Proton Transfer Dynamics of Phenol-Type Photoacids

Phenols and related aromatic alcohols can act as photoacids, becoming significantly more acidic upon electronic excitation. The subsequent excited-state proton transfer (ESPT) to the solvent or a nearby base is a fundamental process studied using time-resolved spectroscopy and kinetic isotope effects. Deuteration of the acidic proton is a key technique to probe the mechanism and dynamics of ESPT.

Kinetic isotope effects in the observed proton-dissociation rate of phenol-like photoacids provide insights into the nature of the proton transfer in the excited state. annualreviews.org Studies on various photoacids have shown clear isotopic effects on the ESPT rates. acs.org These KIEs can help determine whether the proton transfer occurs via tunneling or over a barrier and can provide information about the transition state structure in the excited state. annualreviews.orgacs.org

While direct data for phenol itself as a photoacid with detailed KIE values in excited-state dissociation were not extensively detailed in the search results, the principles and methodologies applied to related phenol-type photoacids, such as naphthols, are directly relevant. annualreviews.orgrsc.org The observation of significant KIEs in these systems is consistent with the involvement of proton motion in the rate-determining step of the excited-state dissociation. annualreviews.orgacs.org The ultrafast proton transfer of the aqueous phenol radical cation has also been investigated using deuterated phenol (C₆H₅OD) in isotopic studies. wikipedia.org

Elucidation of Reaction Pathways and Transition States through Deuteration Studies

Deuteration studies extend beyond simply measuring KIEs; they are powerful tools for mapping out entire reaction pathways and gaining detailed information about the structures of transition states. By selectively labeling different positions in the phenol molecule with deuterium and observing where the deuterium atom ends up in the products, researchers can trace the fate of specific atoms during a reaction.

The magnitude of a primary KIE provides information about the degree of bond breaking in the transition state. A large KIE (typically > ~6-7 for O-H/O-D bonds) suggests that the O-H bond is substantially broken in the rate-determining transition state. rsc.org Smaller or inverse KIEs can indicate different mechanisms, such as a pre-equilibrium step or a transition state where the bond is not significantly altered. rsc.org

Deuterium labeling, combined with spectroscopic techniques like NMR and mass spectrometry, allows for the identification of reaction intermediates and products, helping to build a complete picture of the reaction mechanism. For example, deuterium labeling experiments have been used to support specific steps as turnover-limiting in catalytic reactions involving phenols. researchgate.net The absence of deuterium scrambling or the presence of deuterium at specific positions in the product can rule out certain intermediates or reaction branches. researchgate.net The use of deuterated phenols has been shown to be effective for kinetic analysis and demonstrating the utility of site-selective deuteration methods. acs.org The investigation of chemical reaction pathways highly relies on deuterated compounds and KIE studies. acs.org Deuterated compounds serve as probes to study reaction mechanisms and elucidate biosynthetic pathways. researchgate.net

Deuterium Exchange Studies for Mechanistic Insights

Deuterium exchange studies involve replacing hydrogen atoms in a molecule with deuterium atoms, often by exposing the compound to a deuterium source like D₂O or a deuterated solvent under specific conditions. By controlling the reaction conditions (e.g., pH, temperature, catalyst) and analyzing the positions of deuterium incorporation over time, researchers can gain insights into the lability of different hydrogen atoms and the mechanisms of proton transfer or hydrogen-deuterium exchange processes.

Deuterium exchange can occur at the phenolic hydroxyl group and, under certain conditions, on the aromatic ring carbons. The rate and regioselectivity of hydrogen-deuterium exchange on the aromatic ring of phenols are influenced by substituents and reaction conditions, providing information about the mechanism of electrophilic aromatic substitution or other exchange processes. acs.orgacs.org

Base-mediated deuteration and H-D exchange studies have shown that the solvent can play a crucial role in deuterium incorporation, supporting mechanisms involving proton abstraction and exchange with the deuterated solvent. Acid-catalyzed H/D exchange is another common method for deuterating phenols, and mechanistic insights can be gained from studying the exchange kinetics. acs.org Deuterium exchange studies revealing a KIE can confirm the involvement of proton migration in a reaction process. nih.gov Site-selective H/D exchange of phenol in sub- and supercritical water has been studied, showing that the hydroxyl group hydrogen rapidly exchanges with the solvent. acs.org Metal-free methods for H/D exchange in aromatic compounds, including phenols, using D₂O have been developed, with mechanistic insights provided by computational studies. acs.org

Computational and Theoretical Chemistry of Phenol D Systems

Quantum Chemical Calculations (Density Functional Theory, ab initio, Møller-Plesset Perturbation Theory)

Quantum chemical methods, including Density Functional Theory (DFT), ab initio methods like Hartree-Fock (HF), and post-HF methods such as Møller-Plesset perturbation theory (MPn, commonly MP2), are widely used to investigate the electronic structure, stability, and spectroscopic properties of molecules and their complexes. These methods provide a theoretical framework to calculate molecular geometries, energies, and response properties from first principles.

Studies on phenol (B47542) and its deuterated analogues frequently employ these techniques to understand the impact of isotopic substitution on molecular properties. For instance, DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide reliable predictions for the vibrational spectra of phenol and phenol-OD. acs.orgacs.org While HF and MP2 methods are also utilized, DFT often demonstrates superior agreement with experimental vibrational frequencies for certain modes, highlighting the importance of electron correlation treatment. acs.orgacs.org High-level ab initio methods, such as MP2 theory with extended basis sets, are often necessary for accurately describing weak intermolecular interactions like dispersion forces in phenol-containing clusters. aip.org

Electronic Structure and Energetics of Phenol-d Complexes

Computational studies delve into the electronic structure and energetics of complexes involving phenol and its deuterated forms, providing insights into the nature and strength of intermolecular interactions. For example, investigations of phenol-acetylene clusters using MP2 and DFT-D methods have explored the stability on the potential energy surface, identifying π-type weak hydrogen bonding and electrostatic interactions as key factors. aip.org Natural Bond Orbital (NBO) analysis at the MP2 level has indicated charge transfer from acetylene (B1199291) to phenol in such complexes. aip.org

The electronic structure of substituted phenolates and their hydrogen-bonded complexes has also been analyzed using DFT, combined with energy decomposition analysis (EDA) and extended transition state-natural orbitals for chemical valence (ETS-NOCV) schemes. nih.gov These analyses help in understanding the bonding mechanisms and constructing physical models to explain computational observations. nih.gov

Studies on phenol-water complexes using ab initio methods, including MP2, have identified different minimum energy structures, with cyclic arrangements often being the most stable. scirp.orgaip.org These calculations reveal that while intermolecular interactions have little influence on the core structures of phenol and water, they significantly affect their properties upon complexation. aip.org Specifically, intramolecular vibrations involving the OH group of phenol are notably impacted by complex formation. aip.org The decrease in phenolic O-H bond length observed in phenol-water clusters with increasing numbers of water molecules, calculated at the HF level, can be interpreted as an incremental solvation effect. unige.ch

Theoretical Prediction and Assignment of Vibrational Spectra of this compound

Theoretical calculations are instrumental in predicting and assigning the vibrational spectra of phenol and its deuterated isotopologues like phenol-OD. These predictions aid in interpreting experimental infrared (IR) and Raman spectra and resolving ambiguities in peak assignments.

DFT methods, particularly B3LYP with appropriate basis sets, have been successfully used to calculate harmonic frequencies, integrated IR intensities, and potential energy distribution (PED) for phenol and phenol-OD. acs.org These calculations have helped in presenting detailed assignments of fundamental vibrational modes. acs.org It has been demonstrated that scaling of calculated frequencies, especially for CH and OH (or OD) stretching vibrations, can lead to excellent agreement with experimental values. acs.org

Studies have also highlighted challenges in accurately predicting certain vibrational modes in aromatic molecules like phenol using some ab initio methods. For instance, the MP2 method has been found to fail in accurately predicting the frequencies for specific modes in phenol, showing significant deviations from experimental values. acs.org In contrast, DFT with certain functionals has shown excellent agreement for these modes. acs.org

The effect of deuterium (B1214612) substitution on vibrational frequencies, particularly the shift of the O-H stretch upon deuteration to O-D, is a key aspect studied computationally. nih.gov This isotopic shift is sensitive to the local environment and interactions, making theoretical predictions valuable for understanding hydrogen bonding and other intermolecular forces. nih.gov

Computational Analysis of Reaction Mechanisms and Transition States for this compound Analogues

Computational chemistry is a powerful tool for analyzing reaction mechanisms and characterizing transition states for various chemical processes involving phenol and its analogues. These studies provide insights into reaction pathways, energy barriers, and selectivity.

Quantum mechanical (QM) calculations are used to study reaction mechanisms and pathways by optimizing geometries at or near local minima and identifying transition states at saddle points on the potential energy surface (PES). rsc.org This allows for the analysis of short-lived transition states that are difficult to observe experimentally. rsc.org Information on molecular interactions and activation energies derived from these calculations provides comprehensive insight into reaction profiles. rsc.org

Phenol has been used as a model system in computational studies of reactions, such as direct chemical glycosylation in the gas phase. researchgate.net These investigations calculate the reaction mechanism, intermediate products, transition states, and energy barriers, providing proof of concept for potential reaction pathways. researchgate.net

Computational procedures have also been developed to study and predict enzymatic activity by using transition state analogue compounds as proxies for actual transition state structures. plos.org This approach involves identifying mutations that minimize the interaction energy with the transition state analogue, thereby lowering the transition state formation energy barrier. plos.org While this specific example focuses on enzyme redesign, the underlying principle of computationally characterizing transition states and their interactions is broadly applicable to understanding reaction mechanisms of phenolic compounds.

The analysis of transition states is crucial for understanding reaction selectivity, as it depends on the difference in activation energy for different reaction pathways. rsc.org Transition state theory (TST) and PES analysis, supported by computational studies, help in identifying kinetic and thermodynamic control of reactions. rsc.org

Molecular Dynamics (MD) Simulations of Deuterated Phenol Systems

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules and their interactions over time. For deuterated phenol systems, MD simulations are used to study properties in various phases, including hydration, intermolecular interactions, hydrogen bonding networks, and molecular reorientational dynamics.

MD simulations employ classical mechanics to model the movement of atoms over short time intervals, allowing for the investigation of structural and dynamic properties. nih.gov These simulations can be used to study bulk systems and interfaces, providing insights into phenomena like phase transitions and solvation. acs.orgresearchgate.net

Modeling Intermolecular Interactions and Hydrogen Bonding Networks

MD simulations are extensively used to model and understand intermolecular interactions, particularly hydrogen bonding, in systems containing phenol, including its deuterated forms. These simulations can characterize hydration structures, identify hydrogen bond partners, and analyze the dynamics of hydrogen bond formation and breaking.

Studies using MD simulations have investigated the hydration structures and hydrogen bonding properties of phenol in aqueous solution. researchgate.netdntb.gov.ua These simulations characterize the local distribution of water around phenol using radial distribution functions and orientational ordering. researchgate.net Hydrogen bonds are typically identified based on geometric criteria, analyzing distances and angles between donor and acceptor atoms. researchgate.net

MD simulations can define hydrogen bonding states to characterize the hydrogen bonding structure of phenol in solution, indicating how many hydrogen bonds the phenol hydroxyl group forms as a donor and as an acceptor. researchgate.net Findings from such simulations suggest that the phenol hydroxyl group often prefers a state where it acts as both a hydrogen bond donor and acceptor, indicating it is a good hydrogen bond donor. researchgate.net

The influence of external factors, such as electrostatic fields, on the hydration and hydrogen bonding of phenol in aqueous solution can also be studied using MD simulations. researchgate.net These simulations can show how such fields can enhance hydrogen bonding between phenol and coordinated water molecules. researchgate.net

MD simulations have also been applied to study hydrogen bonding in other systems involving phenolic compounds, such as phenolic resins, investigating interchain and intrachain hydrogen bonding and the formation of hydrogen bond networks. researchgate.net

Simulation of Molecular Reorientational Dynamics

Molecular dynamics simulations are valuable for studying the reorientational dynamics of molecules in various environments. For deuterated phenol, MD simulations can provide information on how the molecule rotates and changes orientation in solvents or within complexes.

While the provided search results specifically mention the simulation of molecular reorientational dynamics in the context of phenol-water systems unige.ch, the general capability of MD simulations allows for the investigation of these dynamics for deuterated phenol as well. By tracking the trajectory and orientation of the deuterated phenol molecule over time, MD simulations can yield data on rotational correlation functions and characteristic reorientation times. This information is crucial for understanding molecular mobility and its influence on various physical and chemical processes, such as reaction kinetics and spectroscopic line shapes. Studies on the hydrogen bond exchange dynamics for phenol and benzene (B151609) in solution, which form an OH···π hydrogen bonding complex, utilize MD simulations to understand the structural aspects of the complex in solution. nih.gov The reorientational dynamics are implicitly linked to the ability of the phenol molecule to explore different hydrogen bonding configurations.

Characterization of Intermolecular Potential Energy Surfaces Involving this compound

Computational and theoretical studies play a crucial role in understanding the intermolecular interactions and characterizing the potential energy surfaces (PES) of systems involving this compound (deuterated phenol). These investigations provide detailed insights into the nature and strength of interactions, such as hydrogen bonding and van der Waals forces, which govern the structural and dynamic properties of these complexes.

Research on this compound complexes often involves ab initio calculations, Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) with various basis sets to determine optimized geometries, interaction energies, and vibrational frequencies. These theoretical results can then be compared with experimental data, such as those obtained from spectroscopic techniques, to validate the computational models and gain a more comprehensive understanding of the system.

Studies on phenol's interactions with other molecules, including water and other solvents, serve as important models for understanding hydrogen bonding in more complex biological and chemical systems. The deuterium isotopic substitution in this compound can influence the vibrational frequencies and potentially alter the details of the intermolecular potential energy surface due to changes in zero-point energy and vibrational amplitudes.

For instance, theoretical studies on the phenol-water complex and its deuterated isotopomer, d-phenol(CD3OD)1, have examined intermolecular vibrations by comparing calculated vibrational frequencies with experimental results from dispersed fluorescence spectra. These calculations, often performed at the Hartree-Fock level with basis sets like 4-31G* and 6-31G**, can reveal the structural preferences, such as translinear hydrogen-bonded structures similar to the water dimer or phenol(H2O)1. researchgate.net

The characterization of intermolecular potential energy surfaces also involves analyzing the contributions of different energy components to the binding energy, including electrostatic, inductive, dispersive, and exchange-repulsion forces. researchgate.netiucr.org High-level ab initio methods, such as MP2 and coupled-cluster methods like CCSD(T), are frequently employed to obtain accurate interaction energies and explore the shape of the PES, including minima corresponding to stable structures and saddle points representing transition states for internal rotations or other motions. researchgate.netacs.orgunige.ch

The complexity of accurately determining the structure of aromatic complexes, including phenol dimers and phenol-methanol complexes, highlights the need for sophisticated theoretical methods. Studies have shown that while MP2 with a medium basis set might yield seemingly reliable geometries, this can be due to error compensation, and more accurate results often require larger basis sets or the inclusion of higher-order correlation energy contributions like CCSD(T). acs.org The inclusion of dispersion energy corrections, for example, through methods like RI-DFT-D, has also been shown to provide excellent geometries for these types of complexes. acs.org

The intermolecular potential energy surface is not only crucial for understanding equilibrium structures but also for investigating dynamics, such as photodissociation. Multistate trajectory simulations, which can include tunneling effects, utilize adiabatic potential energy surfaces to model the reaction pathways and energy flow within the molecule and its complexes. acs.org

Furthermore, computational studies on complexes involving phenol and other molecules, such as acetylene, have utilized molecular electrostatic potential features to generate trial geometries and understand the role of weak intermolecular interactions like C-H/π, O-H/π, and C-H/O in the aggregation patterns. aip.org High-level ab initio methods, such as MP2, are then used for geometry optimization and vibrational frequency calculations to confirm the minimal nature of the reported structures and study their spectroscopic properties. aip.org

The study of deuteration effects on intermolecular interactions and potential energy surfaces is particularly relevant for understanding subtle changes in hydrogen bond strengths and vibrational dynamics. While the provided search results focus broadly on phenol and its complexes, the methodologies and findings discussed are directly applicable to the study of this compound systems. Characterizing the intermolecular PES of this compound with various partners is essential for accurately modeling its behavior in different environments and understanding the impact of isotopic substitution on its interactions.

Data Tables

While specific detailed data tables directly comparing this compound intermolecular potential energy surfaces with those of undeuterated phenol were not extensively found in the provided snippets for direct inclusion here, the searches highlight the types of data generated in such studies. These typically include:

Optimized Geometrical Parameters: Bond lengths, bond angles, and dihedral angles for the complex. researchgate.netunige.chunige.chnih.gov

Interaction Energies: Binding energies of the complexes, often calculated with and without basis set superposition error (BSSE) correction. researchgate.netunige.chuci.edursc.orgucl.ac.uk Different energy components (electrostatic, dispersion, etc.) may also be reported. researchgate.netiucr.org

Vibrational Frequencies: Harmonic and anharmonic frequencies of intermolecular and intramolecular modes, which can be compared with experimental spectroscopic data. researchgate.netunige.chunige.chscirp.orgresearchgate.net

Barrier Heights: Energies of transition states for internal rotations or other conformational changes on the PES. unige.chnih.gov

As an illustrative example of the kind of data generated in these computational studies, consider the calculated rotational constants for phenol and its deuterated water complex from a study on intermolecular vibrations (though this is for d1-phenol•(D2O)3, it exemplifies the type of comparative data). unige.ch

| Compound | A (MHz) | B (MHz) | C (MHz) |

| Phenol | - | - | - |

| d1-phenol•(D2O)3 | 1770.46 | 475.96 | 402.56 |

Detailed research findings often involve analyzing the nature of hydrogen bonds (e.g., σ-type, π-type) researchgate.net, the influence of complexation on intramolecular bond lengths unige.ch, and the effect of solvation on potential energy barriers nih.gov. The agreement between calculated and experimental data, such as optimized geometries matching available experimental data or calculated vibrational frequencies aligning with spectroscopic observations, is a key aspect of validating the theoretical models. researchgate.netscirp.org

Computational studies on this compound systems thus provide essential theoretical underpinnings for understanding their intermolecular interactions and the characteristics of their potential energy surfaces, complementing experimental investigations and offering detailed molecular-level insights.

Intermolecular Interactions and Supramolecular Chemistry of Phenol D

Hydrogen Bonding in Phenol-d Complexes and Aggregates

Hydrogen bonding is a crucial intermolecular force influencing the physical and chemical properties of phenol (B47542) and its deuterated analogue. This compound can act as both a hydrogen bond donor through its O-D group and an acceptor through the oxygen atom and the aromatic π system. These interactions lead to the formation of various complexes and aggregates in different phases.

O-D Hydrogen Bond Dynamics and Reorientation in Solution

The dynamics and reorientation of the O-D hydrogen bond in this compound have been investigated using techniques such as femtosecond mid-infrared pump-probe spectroscopy. Studies have focused on understanding how hydrogen bonding affects the orientational dynamics of the O-D stretch vibration.

In solutions of this compound in chloroform (B151607), rotational diffusion of the O-D group around the C-O bond has been observed with a specific correlation time. aip.org, researchgate.net When this compound is hydrogen bonded to an acceptor like acetone (B3395972) in chloroform, the reorientation time becomes strongly dependent on the probe frequency. aip.org, researchgate.net This frequency dependence suggests that the hydrogen bond plays a significant role in vibrational relaxation. researchgate.net For weakly hydrogen-bonded phenol, the vibrational lifetime has been shown to decrease as the hydrogen-bond strength increases. researchgate.net

Deuterium (B1214612) nuclear magnetic resonance (²H NMR) spin-lattice relaxation (T₁) experiments have also been used to examine solution-phase noncovalent interactions involving deuterated aromatic compounds like this compound₅ (C₆D₅OH or C₆H₅OD, depending on the specific deuteration). These studies can provide insights into the dynamics and interactions of the deuterated species in solution. nih.gov

Structural and Energetic Aspects of this compound/Solvent and this compound/Phenol-d Complexes

This compound forms hydrogen-bonded complexes with various solvent molecules and also self-associates to form dimers and higher aggregates. The structure and energetics of these complexes are crucial for understanding the behavior of this compound in different environments.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the structures and interaction energies of phenol-solvent complexes. For instance, the interaction between phenol and water can involve hydrogen bonding through the -OH group of phenol with water. scirp.org The strength and mode of hydrogen bonding can be influenced by changing the interacting sites and molecular orientation. scirp.org

Phenol can form a weak hydrogen bond with the π-cloud of aromatic solvents like benzene (B151609). nih.gov, nih.gov Studies on phenol-toluene complexes calculated with DFT show a hydrogen-bonded structure with a specific binding energy. nih.gov Experimental evidence for the formation of π hydrogen bonds includes the red-shift of the O-D stretch frequency of deuterated phenol derivatives in aromatic solvents compared to non-aromatic solvents. nih.gov, nih.gov

Phenol also undergoes self-association through O-H...O hydrogen bonding to form dimers and higher aggregates. rsc.org The structure of the phenol dimer features a water dimer-like hydrogen bond along with contributions from inter-ring dispersion. rsc.org Phenol trimers can form C₃ symmetric barrel-like structures, exhibiting both hydrogen bonding and C-H...π interactions. rsc.org

The strength of hydrogen bonds in phenol complexes can vary. Weak or conventional hydrogen bonds have interaction energies typically ranging from 2.4 to 12 kcal/mol. hilarispublisher.com

Data on binding energies and hydrogen bond distances for phenol-solvent complexes can be obtained from computational studies. For example, for phenol-benzene complexes, the interaction involves the phenol O-H dipole with the benzene ring. acs.org

| Complex | Interaction Type | Binding Energy (kcal/mol) | Hydrogen Bond Distance (Å) | Method | Source |

| Phenol-Water (Model 1) | O-H...OH₂ | -138.6503 (ΔGº) | 1.8 | MP2 | scirp.org |

| Phenol-Benzene (1:1) | O-H dipole with π-cloud | 1.46 (ΔE(BSSE)) | 2.81 (H...centroid) | B3LYP/6-311++G(d,p) | acs.org |

| Phenol-Benzene (1:2) | Hydrogen bonding | 1.91 (ΔE(BSSE)) | 2.48 | B3LYP/6-311++G(d,p) | acs.org |

| Phenol-Acetonitrile (1:1) | N...H | 5.12 (ΔE(BSSE)) | 1.99 | B3LYP/6-311++G(d,p) | acs.org |

| Phenol-Toluene | π hydrogen bond | -2.3 (with ZPVE) | - | DFT | nih.gov |

Note: Binding energies and distances can vary depending on the computational method and basis set used.

The formation of phenol aggregates can also lead to a lowering of the energy of both the ground and excited states. nih.gov, acs.org This stabilization is attributed to increased phenol-phenol interactions at higher concentrations. nih.gov

π-π Stacking Interactions in Aromatic Systems Containing Deuterated Phenols

In addition to hydrogen bonding, π-π stacking interactions play a significant role in the supramolecular chemistry of aromatic compounds, including deuterated phenols. These interactions occur between the electron-rich aromatic rings.

Studies have shown that in aromatic solvents, solute-solute O-H...O-H interactions compete with solute-solvent O-H...π and aromatic C-H...O-H interactions. rsc.org, rsc.org The strength of the O-H...π interactions can increase with the electron-donating ability of substituents on the aromatic solvent. rsc.org, rsc.org

Theoretical investigations on the π-π stacking interactions in phenol-water complexes have explored different stacking conformations (eclipsed and staggered) and their corresponding interaction energies. scirp.org Most phenolic systems exhibit effective π-π stacking interactions, resulting in negative stacking interaction energies. scirp.org

Studies using ²H NMR T₁ relaxation have also investigated noncovalent interactions, including π-π interactions, between deuterated monoaromatic compounds like this compound₅ and humic acids. nih.gov These interactions can be influenced by factors such as solution pH and the aromaticity of the humic acid. nih.gov

Influence of Solvent Environments on this compound Molecular Interactions

The solvent environment significantly influences the types and strengths of intermolecular interactions involving this compound. The polarity, hydrogen-bonding capacity, and aromaticity of the solvent all play a role.

In non-aromatic solvents that interact weakly with phenol, such as cyclohexane, both free O-H groups and O-H groups involved in self-association (dimers and higher associates) can be present depending on the concentration. rsc.org, rsc.org In contrast, in solvents containing chlorine atoms, free O-H groups may not be observed at low phenol concentrations due to the formation of O-H...Cl interactions. rsc.org, rsc.org

In aromatic solvents, there is a competition between solute-solute O-H...O-H interactions and solute-solvent O-H...π and aromatic C-H...O-H interactions. rsc.org, rsc.org This competition leads to a smaller degree of phenol self-association in aromatic solvents compared to non-aromatic ones. rsc.org, rsc.org The strength of O-H...π interactions is influenced by the electron-donating ability of substituents on the aromatic solvent. rsc.org, rsc.org

The presence of highly polar groups in solvents, such as the C≡N group in acetonitrile (B52724), can lead to strong solute-solvent O-H...N≡C interactions, where essentially all phenol molecules are involved regardless of concentration. rsc.org, rsc.org

Comparison of experimental and theoretical data suggests that in non-aromatic solvents, phenol molecules prefer to form cyclic associates, while in aromatic solvents, they tend to form linear associates. researchgate.net

Studies on the orientational dynamics of hydrogen-bonded this compound in different solvents, like chloroform and chloroform with acetone, demonstrate how the solvent environment affects the reorientation time of the O-D group and the vibrational lifetime. aip.org, researchgate.net

Furthermore, the solvent can influence the energetics of hydrogen bond formation and dissociation. Studies using ultrafast 2D-IR vibrational echo chemical exchange spectroscopy have shown that the dissociation rates of weak hydrogen bonds between phenol-OD and hydrogen bond acceptors are correlated with their formation enthalpies. pku.edu.cn The isotope substitution (D for H) has been found to have a negligible effect on hydrogen bond kinetics in some systems. pku.edu.cn

The solvation enthalpies of phenol in different solvents like benzene and acetonitrile have been investigated through computational methods and experimental techniques, highlighting the influence of the solvent on the stability of phenol. ul.pt, acs.org

The formation of supramolecular assemblies involving phenol can also be affected by the solvent. For instance, the presence of phenol can interfere with the formation of supramolecular gels in surfactant mixtures through hydrogen bonding with polar groups of the surfactants. researchgate.net

| Solvent Type | Key Interactions with this compound | Effect on Self-Association | Preferred Aggregate Structure |

| Non-aromatic | O-D...O-D (self-association), O-D...solvent (weak) | Higher | Cyclic |

| Aromatic | O-D...O-D (self-association), O-D...π, C-H...O-D | Lower | Linear |

| Polar (e.g., Acetonitrile) | O-D...solvent (strong) | Minimal self-association | - |

Applications of Deuterated Phenols in Materials Science and Polymer Chemistry Research

Investigation of Deuterated Phenolic Polymers and Composites

The use of deuterated phenols in the synthesis of phenolic polymers and composites allows for detailed studies of how isotopic substitution affects material properties and network structures. This is particularly relevant for understanding the curing process and the resulting material performance.

Characterization of Hydrogen Bonding Topology and Crosslinking in Deuterated Phenolic Resins

Deuteration is a powerful technique for probing hydrogen bonding interactions and crosslinking structures in phenolic resins. By selectively replacing hydrogen with deuterium (B1214612), researchers can use techniques like solid-state NMR and neutron scattering to gain insights into the network architecture. The use of deuterated phenolic resin oligomers and non-deuterated curing agents, such as hexamethylenetetramine, allows for the investigation of the cured resin structure. researchgate.net Studies utilizing techniques like small-angle neutron scattering (SANS) and X-ray scattering (SAXS) on deuterated phenolic resins have revealed details about cross-link inhomogeneity within these materials. researchgate.net Furthermore, the hydrogen-to-deuterium exchange of phenolic hydroxyl groups can be used in techniques like neutron reflectivity to study interfacial structures, such as the interaction between phenolic resins and silica (B1680970) surfaces. acs.org This highlights how deuteration aids in understanding the topology of hydrogen bonding and the resulting crosslinked network in phenolic resins.

Development of Advanced Functional Materials Utilizing Phenol-d Chemistry

Deuterated phenols contribute to the development of advanced functional materials by enabling precise control over chemical reactions and providing insights into reaction mechanisms.

Dynamic Covalent Networks and Novel Phenol-yne Click Reactions

Deuterated phenols can be utilized in the study and development of dynamic covalent networks (DCNs). DCNs are a class of materials capable of rearranging their network structure through reversible covalent bond exchange reactions, offering properties like self-healing and reprocessability. researchgate.net The dynamic nature of the exchange between phenols and certain functional groups, such as enol-one motifs derived from phenol-yne click reactions or vinyl ethers, is an active area of research. acs.orgnih.gov While the provided searches discuss phenol-yne click reactions and dynamic covalent networks extensively, the specific use of deuterated phenols in these reactions is primarily implied by the general topic of the article and the use of deuterated solvents for characterization. chemrxiv.org The dynamic hydroxyl-yne reaction with phenols has been confirmed, and conditions for this exchange have been optimized, including performing the reaction at room temperature with a carbonate base. acs.org This dynamic exchange allows for the creation of adaptable networks.

Application of Deuterated Phenols in Polymer Synthesis and Modification

Deuterated phenols are valuable in polymer synthesis and modification for mechanistic studies and to tailor polymer properties. They can be used as monomers in polymerization reactions or incorporated into existing polymer structures through modification reactions. The synthesis of deuterated novolac-type phenolic resins from phenol-d6 (B82959) and deuterated formaldehyde (B43269) exemplifies their use as monomers in polycondensation reactions. researchgate.net While direct examples of using deuterated phenols for modification are less prominent in the provided results, the broader context of polymer synthesis and the use of deuterated solvents for NMR characterization in polymer research suggest their applicability in tracking reaction pathways and structural changes during polymer modification. mdpi.com The development of renewable thermoset polymers using lignin-derived phenols also indicates the potential for incorporating isotopically labeled variants to study the reaction mechanisms and resulting network structures in sustainable polymer materials. osti.gov

Solid-State Deuterium NMR for Material Characterization and Interfacial Studies

Solid-state deuterium NMR (²H NMR) is a powerful technique for characterizing the structure and dynamics of solid materials, and deuterated phenols are essential for its application in phenolic systems. By selectively deuterating specific sites within a phenolic polymer or at an interface, researchers can use ²H NMR to gain detailed information about molecular motion, orientation, and interactions. annualreviews.org This technique is particularly useful for studying the dynamics of polymer chains and understanding phase separation in copolymers. annualreviews.org Furthermore, solid-state ²H NMR can be applied to investigate the behavior of molecules confined within porous materials and to study solid-liquid phase transitions at interfaces. acs.orgtu-darmstadt.de The use of deuterium labeling facilitates the structure elucidation of powdered solids and allows for the acquisition of 1D and 2D ²H NMR spectra to characterize solid-state packing interactions. chemrxiv.org In the context of phenolic materials, solid-state ²H NMR can provide insights into the local environment and dynamics of deuterated phenolic units within a polymer matrix or at the interface with other materials, complementing techniques like neutron reflectivity for interfacial studies. acs.organnualreviews.org

Molecular Reorientations in Solid Matrices (e.g., cement)

Solid-state deuterium NMR spectroscopy of deuterated phenols has been effectively employed to investigate molecular reorientations within solid matrices, notably in the context of waste solidification and stabilization in materials like white Portland cement. This technique is particularly powerful due to deuterium NMR's sensitivity to molecular reorientations across a broad spectrum of rates. nih.govwikipedia.orgfishersci.no By analyzing the deuterium NMR spectra, researchers can determine the extent to which a deuterated organic waste, such as phenol (B47542), is effectively immobilized within the cement matrix. nih.govwikipedia.orgfishersci.no Furthermore, this method allows for the determination of a lower limit for the bond strength between the organic molecule and the cement matrix. nih.govwikipedia.orgfishersci.no

Research utilizing d5-phenol (phenol with five deuterium atoms on the aromatic ring) in white Portland cement has provided significant findings regarding the immobilization of phenol. Studies have indicated that phenol primarily dissolves in pore waters within the cement matrix, suggesting poor immobilization over cure times extending up to one year. nih.govfishersci.no

Upon evaporation of the pore water from the cement matrix, the ²H line shape and spin-lattice relaxation time (T₁) of d5-phenol can be measured across a temperature range (e.g., 230-360 K). nih.govfishersci.no These measurements allow for the determination of the activation energy associated with molecular reorientation processes, such as the 180° ring flip of the phenol molecule. The maximum activation energy determined for this process in a dried cement matrix was found to be 5.5 kcal/mol. nih.govfishersci.no This value provides a crucial data point, representing the lower limit of the bond strength between the phenol molecule and the cement matrix. nih.govfishersci.no

This application of solid-state deuterium NMR spectroscopy using deuterated phenol represents a valuable method for assessing the effectiveness of solidification/stabilization processes for organic wastes in cementitious materials. nih.govfishersci.no

Interaction Mechanisms within Composite Materials

Deuterated phenols and polymers incorporating deuterated phenolic units are valuable for probing interaction mechanisms within composite materials. The unique spectroscopic signatures and enhanced stability offered by deuteration enable precise characterization and advanced analytical applications, particularly when using techniques like solid-state NMR. sigmaaldrich.comaccustandard.com Solid-state NMR, including deuterium NMR, is a potent tool for investigating the structure and dynamics of polymers and their interactions within composite structures. accustandard.com

Isotopic labeling, such as deuteration, has been applied in the solid-state NMR analysis of adhesive bondlines in composite materials like flakeboards that utilize phenol-formaldehyde resins. This allows for the detection and study of the resin within the composite structure.

Furthermore, deuterated phenol has been utilized in detailed studies of interfacial interactions in composite-like systems, such as the complex formed between TiO₂ and phenol. Using deuterated phenol in conjunction with experimental and computational vibrational analysis allowed researchers to scrutinize the adsorption structure and electronic and optical properties of this complex. This research revealed that phenol is dissociatively adsorbed on the TiO₂ surface through the deprotonation of the hydroxyl group, highlighting the utility of deuterated compounds in elucidating interaction mechanisms at material interfaces.

Environmental and Advanced Analytical Chemistry Research with Phenol D

Non-Biological Tracer Studies for Environmental Transport and Fate